PNU-120596

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Positive Allosteric Modulator of Alpha-7 Nicotinic Acetylcholine Receptor

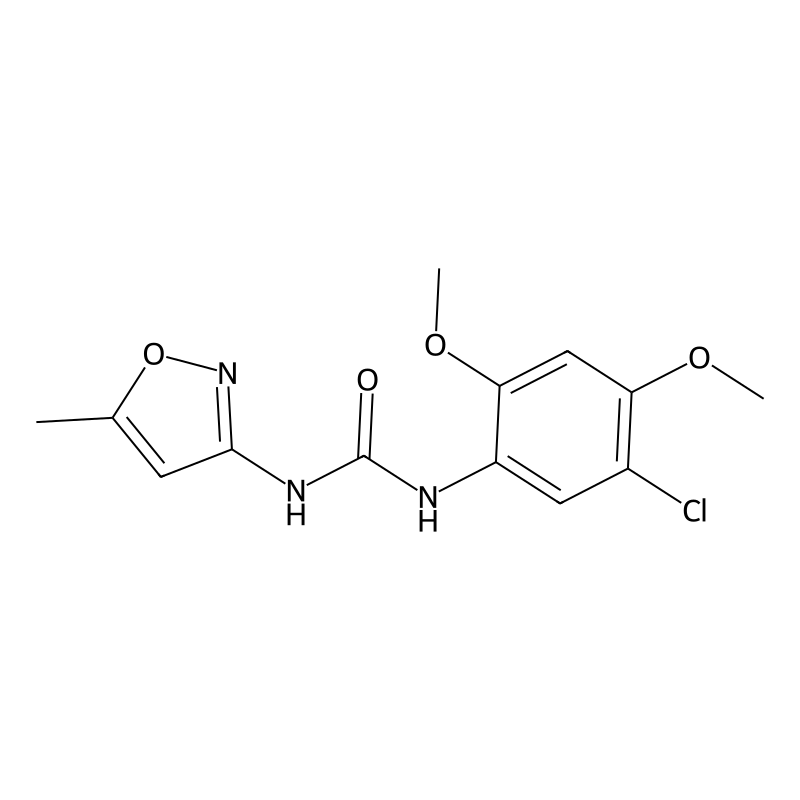

1-(5-Chloro-2,4-dimethoxyphenyl)-3-(5-methylisoxazol-3-yl)urea, also known as PNU-120596, is a chemical compound studied for its potential to modulate certain neurotransmitter receptors. Specifically, research has focused on PNU-120596 as a positive allosteric modulator of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR). Positive allosteric modulators bind to a site different from the neurotransmitter binding site but can influence how the receptor responds to the neurotransmitter PubMed: .

Potential Therapeutic Applications

PNU-120596 has been studied for its potential therapeutic applications in neurological disorders where dysfunction of the alpha-7 nicotinic acetylcholine receptor is implicated. These disorders include Alzheimer's disease, schizophrenia, and cognitive impairments PubMed: .

PNU-120596 is a chemical compound recognized as a potent and selective positive allosteric modulator of the alpha-7 subtype of nicotinic acetylcholine receptors. Its chemical formula is C₁₃H₁₄ClN₃O₄, with a molar mass of 311.72 g/mol. This compound is primarily utilized in scientific research to explore cholinergic regulation of neurotransmitter release, specifically dopamine and glutamate, in the central nervous system .

PNU-120596 functions by binding to the alpha-7 nicotinic acetylcholine receptors, enhancing their activity without directly activating them. This modulation can lead to increased calcium flux in neurons, thereby influencing various signaling pathways. The compound has been shown to inhibit the phosphorylation of p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses .

The biological activity of PNU-120596 includes its ability to modulate pain responses and inflammation. Studies have demonstrated that it significantly reduces nociceptive behaviors in animal models, indicating potential analgesic properties. Specifically, PNU-120596 has been observed to attenuate pain-related behaviors in formalin tests, suggesting its efficacy in managing chronic pain conditions . Additionally, it has been implicated in suppressing inflammatory factors such as tumor necrosis factor-alpha and interleukin-6, marking its relevance in neuroinflammatory contexts .

PNU-120596 has significant applications in neuroscience research, particularly concerning its role in cholinergic signaling pathways. It is used to study conditions such as Alzheimer's disease, schizophrenia, and other neurodegenerative disorders where cholinergic dysfunction is evident. Its ability to enhance neurotransmitter release positions it as a potential therapeutic agent for cognitive enhancement and neuroprotection .

Interaction studies have revealed that PNU-120596 selectively enhances the activation of alpha-7 nicotinic acetylcholine receptors without affecting other nicotinic subtypes like alpha-4 beta-2 or alpha-3 beta-4. This selectivity is crucial for minimizing side effects associated with broader receptor activation. Furthermore, research indicates that PNU-120596 may influence downstream signaling pathways involving extracellular signal-regulated kinases, which are essential for mediating its effects on pain and inflammation .

PNU-120596 can be compared with several other compounds that also act as positive allosteric modulators of nicotinic receptors:

| Compound Name | Mechanism of Action | Selectivity | Unique Features |

|---|---|---|---|

| NS1738 | Positive allosteric modulator | Alpha-7 | Type I modulator; affects peak current |

| 5-Iodo-A-85380 | Positive allosteric modulator | Alpha-7 | High potency; distinct pharmacological profile |

| MRS 2500 | Positive allosteric modulator | Alpha-7 | Selective for alpha-7; potential anxiolytic effects |

PNU-120596 stands out due to its unique dual action on receptor activation and voltage-dependent inhibition, distinguishing it from other modulators which may primarily enhance receptor activity without such nuanced effects .

Standard Synthesis Pathways

The established synthetic route for PNU-120596 employs a straightforward isocyanate coupling methodology that has proven both reliable and scalable for research applications [2] [3].

Isocyanate Coupling Reactions

The primary synthetic strategy for PNU-120596 centers on the coupling reaction between 5-chloro-2,4-dimethoxyphenyl isocyanate and 3-amino-5-methylisoxazole [2]. This reaction follows the general mechanism of nucleophilic addition of the amine to the electrophilic carbon of the isocyanate functionality, resulting in the formation of the characteristic urea linkage that defines the compound's structure.

The reaction proceeds under controlled thermal conditions, with the coupling partners maintained at 65°C in dry benzene solvent for a period of four days [2]. This extended reaction time reflects the relatively moderate reactivity of the isocyanate component and the need to drive the reaction to completion while avoiding side reactions that might compromise product purity.

| Reaction Parameter | Specification |

|---|---|

| Starting Materials | 5-chloro-2,4-dimethoxyphenyl isocyanate (2.5 mmol) + 3-amino-5-methylisoxazole (1 equivalent) |

| Solvent System | Dry benzene (50 mL) |

| Reaction Temperature | 65°C |

| Reaction Duration | 4 days |

| Product Yield | 39% |

| Product Form | Fluffy white solid |

The isocyanate coupling approach offers several advantages, including the commercial availability of both starting materials, the straightforward reaction mechanism, and the ability to monitor reaction progress through conventional analytical techniques [2]. The reaction stoichiometry employs equimolar quantities of the coupling partners, with the isocyanate component typically used in slight excess to ensure complete consumption of the amine nucleophile.

Recent investigations into isocyanate synthesis methodologies have explored copper-catalyzed radical-relay reactions that enable the formation of isocyanate intermediates through benzylic carbon-hydrogen functionalization [4]. These approaches utilize copper acetate catalysts in combination with bis(oxazoline) ligands, trimethylsilyl isocyanate, and N-fluorobenzenesulfonimide to achieve selective isocyanate formation under mild conditions [4]. Such methodologies demonstrate high site selectivity and good functional group tolerance, representing potential alternative approaches for accessing the requisite isocyanate starting materials.

Recrystallization and Purification Techniques

The purification of PNU-120596 employs a comprehensive recrystallization protocol designed to achieve pharmaceutical-grade purity [2]. Following the completion of the coupling reaction, the crude reaction mixture undergoes concentration in vacuo to remove the benzene solvent and provide the crude solid product.

The purification sequence involves multiple recrystallization steps from isopropanol solvent [2]. This approach capitalizes on the differential solubility characteristics of PNU-120596 and potential impurities in hot versus cold isopropanol. The compound demonstrates appreciable solubility in hot isopropanol while showing significantly reduced solubility at ambient temperature, providing the thermodynamic driving force for selective crystallization.

| Purification Stage | Method | Purpose |

|---|---|---|

| Initial Crystallization | Hot isopropanol dissolution followed by cooling | Primary purification and impurity removal |

| Multiple Recrystallization | Three successive recrystallizations from isopropanol | Progressive purity enhancement |

| Decolorization | Activated carbon treatment in isopropanol | Removal of colored impurities |

| Filtration | Diatomaceous earth (Celite) pad filtration | Elimination of insoluble particulates |

| Final Isolation | Concentration and drying | Recovery of purified product |

The decolorization step employs activated carbon treatment, which effectively removes trace colored impurities that might otherwise compromise the aesthetic and analytical properties of the final product [2]. The activated carbon acts through adsorption mechanisms, selectively binding chromophoric impurities while leaving the desired product in solution.

Filtration through diatomaceous earth (Celite) provides mechanical removal of any remaining particulate matter, including residual activated carbon and any insoluble degradation products [2]. This step ensures the clarity of the final solution and prevents contamination of the crystallized product with extraneous materials.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Szabo AK, Pesti K, Mike A, Vizi ES. Mode of action of the positive modulator PNU-120596 on α7 nicotinic acetylcholine receptors. Neuropharmacology. 2014 Jun;81:42-54. doi: 10.1016/j.neuropharm.2014.01.033. Epub 2014 Jan 31. PubMed PMID: 24486377.

3: Kalappa BI, Uteshev VV. The dual effect of PNU-120596 on α7 nicotinic acetylcholine receptor channels. Eur J Pharmacol. 2013 Oct 15;718(1-3):226-34. doi: 10.1016/j.ejphar.2013.08.027. Epub 2013 Sep 11. PubMed PMID: 24036349; PubMed Central PMCID: PMC3839061.

4: Callahan PM, Hutchings EJ, Kille NJ, Chapman JM, Terry AV Jr. Positive allosteric modulator of α7 nicotinic-acetylcholine receptors, PNU-120596 augments the effects of donepezil on learning and memory in aged rodents and non-human primates. Neuropharmacology. 2013 Apr;67:201-12. doi: 10.1016/j.neuropharm.2012.10.019. Epub 2012 Nov 17. PubMed PMID: 23168113; PubMed Central PMCID: PMC3562411.

5: Munro G, Hansen R, Erichsen H, Timmermann D, Christensen J, Hansen H. The α7 nicotinic ACh receptor agonist compound B and positive allosteric modulator PNU-120596 both alleviate inflammatory hyperalgesia and cytokine release in the rat. Br J Pharmacol. 2012 Sep;167(2):421-35. doi: 10.1111/j.1476-5381.2012.02003.x. PubMed PMID: 22536953; PubMed Central PMCID: PMC3481048.

6: Uteshev VV. Somatic integration of single ion channel responses of α7 nicotinic acetylcholine receptors enhanced by PNU-120596. PLoS One. 2012;7(3):e32951. doi: 10.1371/journal.pone.0032951. Epub 2012 Mar 30. PubMed PMID: 22479351; PubMed Central PMCID: PMC3316542.

7: Li H, Zhang ZZ, Zhan J, He XH, Song XM, Wang YL. Protective effect of PNU-120596, a selective alpha7 nicotinic acetylcholine receptor-positive allosteric modulator, on myocardial ischemia-reperfusion injury in rats. J Cardiovasc Pharmacol. 2012 Jun;59(6):507-13. doi: 10.1097/FJC.0b013e31824c86c3. PubMed PMID: 22343370.

8: McLean SL, Idris NF, Grayson B, Gendle DF, Mackie C, Lesage AS, Pemberton DJ, Neill JC. PNU-120596, a positive allosteric modulator of α7 nicotinic acetylcholine receptors, reverses a sub-chronic phencyclidine-induced cognitive deficit in the attentional set-shifting task in female rats. J Psychopharmacol. 2012 Sep;26(9):1265-70. doi: 10.1177/0269881111431747. Epub 2011 Dec 18. PubMed PMID: 22182741.

9: Williams DK, Wang J, Papke RL. Investigation of the molecular mechanism of the α7 nicotinic acetylcholine receptor positive allosteric modulator PNU-120596 provides evidence for two distinct desensitized states. Mol Pharmacol. 2011 Dec;80(6):1013-32. doi: 10.1124/mol.111.074302. Epub 2011 Sep 1. PubMed PMID: 21885620; PubMed Central PMCID: PMC3228536.

10: Kalappa BI, Gusev AG, Uteshev VV. Activation of functional α7-containing nAChRs in hippocampal CA1 pyramidal neurons by physiological levels of choline in the presence of PNU-120596. PLoS One. 2010 Nov 12;5(11):e13964. doi: 10.1371/journal.pone.0013964. PubMed PMID: 21103043; PubMed Central PMCID: PMC2980465.

11: Gusev AG, Uteshev VV. Physiological concentrations of choline activate native alpha7-containing nicotinic acetylcholine receptors in the presence of PNU-120596 [1-(5-chloro-2,4-dimethoxyphenyl)-3-(5-methylisoxazol-3-yl)-urea]. J Pharmacol Exp Ther. 2010 Feb;332(2):588-98. doi: 10.1124/jpet.109.162099. Epub 2009 Nov 18. PubMed PMID: 19923442; PubMed Central PMCID: PMC2812114.

12: Livingstone PD, Dickinson JA, Srinivasan J, Kew JN, Wonnacott S. Glutamate-dopamine crosstalk in the rat prefrontal cortex is modulated by Alpha7 nicotinic receptors and potentiated by PNU-120596. J Mol Neurosci. 2010 Jan;40(1-2):172-6. doi: 10.1007/s12031-009-9232-5. Epub 2009 Aug 18. PubMed PMID: 19688191.

13: Barron SC, McLaughlin JT, See JA, Richards VL, Rosenberg RL. An allosteric modulator of alpha7 nicotinic receptors, N-(5-Chloro-2,4-dimethoxyphenyl)-N'-(5-methyl-3-isoxazolyl)-urea (PNU-120596), causes conformational changes in the extracellular ligand binding domain similar to those caused by acetylcholine. Mol Pharmacol. 2009 Aug;76(2):253-63. doi: 10.1124/mol.109.056226. Epub 2009 May 1. PubMed PMID: 19411608; PubMed Central PMCID: PMC2713121.